![molecular formula C10H20N2 B13157614 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B13157614.png)
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-azabicyclo[331]nonan-9-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclo[331]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . The reaction conditions often include the use of acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Raney nickel: For catalytic hydrogenation.
Sodium triacetoxyhydridoborate: For reductive amination.
Acetyl and chloroacetyl chlorides: For forming amides.
Thiophosgene: For forming isothiocyanates.
Major Products
The major products formed from these reactions include amides, Schiff bases, isothiocyanates, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine: Similar structure but with a benzyl group instead of an ethyl group.
3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-amine: Contains a tert-butoxycarbonyl group.
3-azabicyclo[3.3.1]non-3-enes: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
3-Ethyl-3-azabicyclo[3.3.1]nonan-9-amine is unique due to its specific ethyl substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with desired properties .
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-ethyl-3-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C10H20N2/c1-2-12-6-8-4-3-5-9(7-12)10(8)11/h8-10H,2-7,11H2,1H3 |
InChI Key |
QPMVWSUNTYBPJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CCCC(C1)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


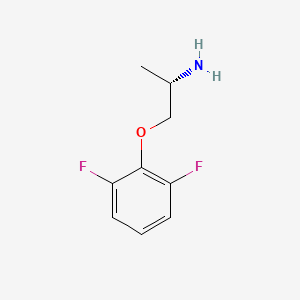
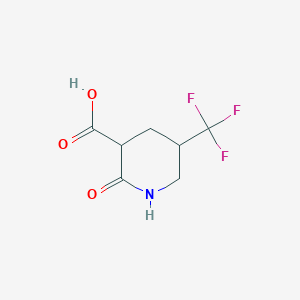
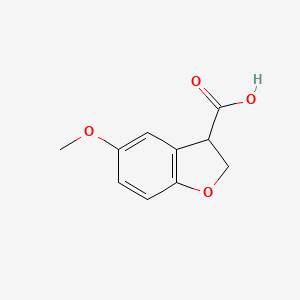
![3-[1-(Aminomethyl)cyclopropyl]-2-methylpiperidin-3-ol](/img/structure/B13157557.png)


![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}ethan-1-one](/img/structure/B13157575.png)
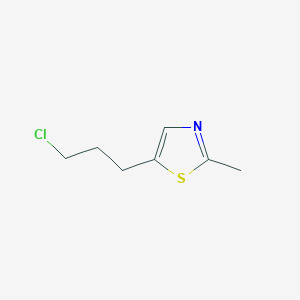
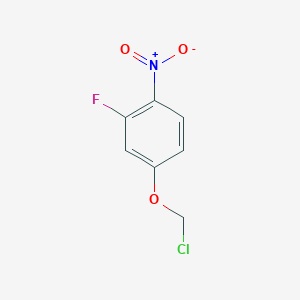

![2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde](/img/structure/B13157608.png)
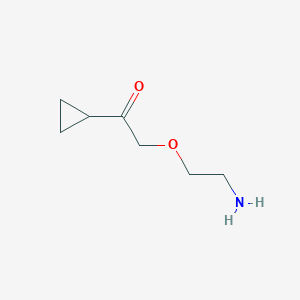
![Methyl 2-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13157622.png)
![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B13157627.png)
